1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring attached to an ethanone moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted phenyl ethanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both a bromine atom and a trifluoromethoxy group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYKTJGFLOVCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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